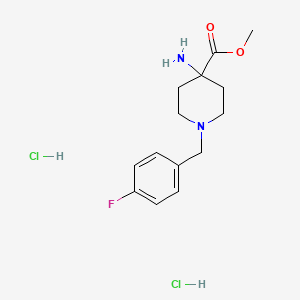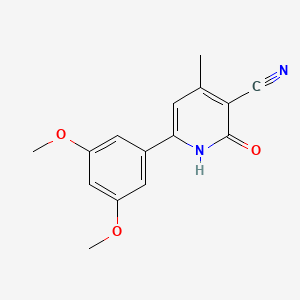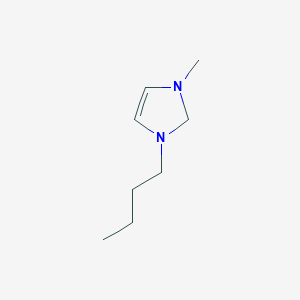![molecular formula C17H16O2S B13100797 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13100797.png)
2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde: 3-(4-Methoxyphenyl)propanoyl chloride , is a chemical compound with the molecular formula C10H11ClO2. It is an organic compound containing a benzaldehyde moiety, a propanoyl group, and a thiobenzoyl group. The compound’s structure consists of a benzene ring substituted with a methoxy group (OCH3) at the para position (position 4) and a propanoyl group (CH3CH2C=O) at the meta position (position 3). The thiobenzoyl group (C6H5SC=O) is attached to the benzene ring.
准备方法
Synthetic Routes: The synthesis of 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde involves the reaction of 3-(4-Methoxyphenyl)propanoyl chloride with thiobenzaldehyde. The reaction proceeds through an acylation process, where the propanoyl chloride group replaces the hydrogen atom on the thiobenzaldehyde ring.
Reaction Conditions: The reaction typically occurs under inert atmosphere conditions at temperatures ranging from 2°C to 8°C. The use of anhydrous solvents and proper workup procedures ensures the purity of the product.
Industrial Production Methods: While industrial-scale production methods may vary, the laboratory synthesis described above can be scaled up for commercial production. Optimization of reaction conditions, purification techniques, and safety protocols are essential for large-scale manufacturing.
化学反应分析
Reactions: 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Acylation: The compound acts as an acylating agent, participating in reactions with nucleophiles.
Substitution: The propanoyl chloride group can be replaced by other functional groups.
Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Reagents: Thionyl chloride (SOCl), thiobenzaldehyde, and other nucleophiles.
Conditions: Anhydrous conditions, low temperatures, and inert atmosphere.
Major Products: The major products depend on the specific reaction conditions and the nucleophiles involved. For example, acylation with an amine yields an amide product.
科学研究应用
2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde finds applications in:
Organic Synthesis: As an acylating agent in the preparation of various compounds.
Medicinal Chemistry: It may serve as a building block for drug development.
Flavor and Fragrance Industry: Due to its aromatic properties.
作用机制
The compound’s mechanism of action depends on its specific application. For example, in drug development, it may interact with specific molecular targets or pathways, leading to therapeutic effects.
相似化合物的比较
While I don’t have information on similar compounds specific to this exact structure, you can explore related acyl chlorides, benzaldehydes, and thiobenzaldehydes to highlight its uniqueness.
Remember that further research and experimental data are crucial for a comprehensive understanding of 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde’s properties and applications
属性
分子式 |
C17H16O2S |
|---|---|
分子量 |
284.4 g/mol |
IUPAC 名称 |
2-[3-(4-methoxyphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16O2S/c1-19-15-9-6-13(7-10-15)8-11-17(18)16-5-3-2-4-14(16)12-20/h2-7,9-10,12H,8,11H2,1H3 |
InChI 键 |
MBRZIAXEXFFRAB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13100720.png)




![2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13100750.png)





![N-Methylpyrido[3,2-c]pyridazin-4-amine](/img/structure/B13100775.png)


